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Compound of Interest

Compound Name: N-Butyraldehyde-D8

Cat. No.: B124768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Butyraldehyde-D8 (ds-Butanal), a
deuterated analog of n-butyraldehyde. Its unique isotopic composition makes it an invaluable
tool in a variety of scientific applications, from synthetic chemistry to metabolic research and
analytical quantification. This document outlines its chemical and physical properties,
spectroscopic data, key applications with illustrative experimental workflows, and relevant
safety information.

Core Properties and Specifications

N-Butyraldehyde-D8, with the chemical formula C4DsO, is a stable, isotopically enriched
compound where all eight hydrogen atoms of n-butyraldehyde have been replaced with
deuterium.[1] This substitution results in a significant mass shift and distinct spectroscopic
properties compared to its non-deuterated counterpart, which are leveraged in its primary
applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Butyraldehyde-D8.
Data for the non-deuterated analog (n-Butyraldehyde) is provided for comparison.
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N-Butyraldehyde-D8 (CAS: n-Butyraldehyde (CAS:

Property
84965-36-6) 123-72-8)

Molecular Formula C4DsO C4HsO

Molecular Weight 80.16 g/mol [2] 72.11 g/mol [3]

Exact Mass 80.107728842 Da[1] 72.057514874 Da[3]

Appearance Colorless liquid Colorless liquid with a pungent
odor[3]

Boiling Point ~75 °C (estimated) 75 °C[3]

Melting Point ~-96 °C (estimated) -96 °C[3]

Density ~0.8 g/cm3 (estimated) 0.817 g/cm?3[3]

Isotopic Purity >99 atom % D Not Applicable

Chemical Purity Typically 298% Not Applicable

Spectroscopic Data

The complete substitution of hydrogen with deuterium atoms profoundly alters the
spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: In a standard proton NMR spectrum, N-Butyraldehyde-D8 is expected to show no
signals, confirming the high level of deuteration.[4] This property is advantageous for
simplifying complex spectra and for use as a "silent" internal standard in *H NMR-based
quantitative analysis.

e 13C NMR: The chemical shifts in the 13C NMR spectrum are largely unaffected by
deuteration, although the signals may appear as multiplets due to C-D coupling. The
expected chemical shifts, based on the non-deuterated analog, are:

o ~202.8 ppm (C=0)[5]

o ~45.8 ppm (-CD2-)[5]
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o ~15.7 ppm (-CD2-)[5]
o ~13.7 ppm (-CDs)[5]

e 2H NMR: A deuterium NMR spectrum would show signals corresponding to the different
deuterium environments in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly lower
than those of C-H bonds. Therefore, the IR spectrum of N-Butyraldehyde-D8 will differ from
that of n-butyraldehyde in the C-H stretching region.

e n-Butyraldehyde (C-H stretches): ~2975-2845 cm~1 (alkyl C-H) and ~2880-2650 cm™1
(aldehyde C-H).[6]

o N-Butyraldehyde-D8 (C-D stretches): Expected in the ~2200-2000 cm~1 region.

e Carbonyl (C=0) stretch: This absorption is largely unaffected by deuteration and is expected
to appear around 1740-1720 cm~1,[6]

Mass Spectrometry (MS): In mass spectrometry, N-Butyraldehyde-D8 exhibits a molecular ion
peak at m/z 80, which is 8 mass units higher than that of n-butyraldehyde (m/z 72).[2][7] This
distinct mass difference is the basis for its use as an internal standard in quantitative MS-based
assays. The fragmentation pattern will also be shifted accordingly. For example, a prominent
fragment in the mass spectrum of n-butyraldehyde is at m/z 44 ([CzH4O]*); for N-
Butyraldehyde-D8, the corresponding fragment would be expected at a higher m/z value.[7]

Key Applications and Experimental Protocols

N-Butyraldehyde-D8 serves as a critical tool in several areas of chemical and biomedical
research.

Internal Standard for Analytical Quantification

Due to its chemical similarity to n-butyraldehyde and its distinct mass, N-Butyraldehyde-D8 is
an ideal internal standard for the quantification of volatile organic compounds (VOCSs), including
n-butyraldehyde, by gas chromatography-mass spectrometry (GC-MS).[4]
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Sample and Standard Preparation

Giological/Environmental Sampla
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Workflow for using N-Butyraldehyde-D8 as an internal standard in GC-MS analysis.
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e Preparation of Internal Standard Stock Solution: Prepare a stock solution of N-
Butyraldehyde-D8 in methanol at a concentration of 100 pg/mL.

o Preparation of Calibration Standards: Prepare a series of calibration standards by spiking
known amounts of non-deuterated n-butyraldehyde into a clean matrix (e.g., deionized
water) to achieve a concentration range of 1-100 ng/mL. Add a fixed amount of the N-
Butyraldehyde-D8 internal standard solution to each calibration standard.

o Sample Preparation: To 1 mL of the aqueous sample, add the same fixed amount of the N-
Butyraldehyde-D8 internal standard solution as used in the calibration standards.

o Extraction: Perform solid-phase microextraction (SPME) by exposing a suitable fiber (e.g.,
Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at
45°C).[8]

e GC-MS Analysis:
o Desorb the SPME fiber in the heated injection port of the GC-MS.
o Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.[8]

o Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring
characteristic ions for both n-butyraldehyde (e.g., m/z 72, 44, 29) and N-Butyraldehyde-
D8 (e.g., m/z 80, 48, 32).

o Quantification: Construct a calibration curve by plotting the ratio of the peak area of n-
butyraldehyde to the peak area of N-Butyraldehyde-D8 against the concentration of n-
butyraldehyde in the calibration standards. Determine the concentration of n-butyraldehyde
in the unknown sample by calculating its peak area ratio and interpolating from the
calibration curve.

Synthesis of Labeled Compounds

N-Butyraldehyde-D8 is a precursor for the synthesis of other deuterated molecules, which can
be used as internal standards or as tracers in metabolic studies. A notable example is its use in
the synthesis of Budesonide-d8, a deuterated glucocorticoid.
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Synthetic pathway for Budesonide-d8 from 16a-Hydroxyprednisolone and N-Butyraldehyde-
D8.

This protocol is adapted from the synthesis of non-deuterated budesonide and is expected to
yield the deuterated analog.

e Reaction Setup: In a suitable reaction vessel, dissolve 16a-Hydroxyprednisolone in a
minimal amount of a suitable solvent (e.g., agueous hydrobromic acid).

» Addition of Reagents: Add an excess of N-Butyraldehyde-D8 to the reaction mixture.

» Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-10°C) to facilitate
the acid-catalyzed ketalization reaction. The reaction forms a new five-membered ring
containing the deuterated butylidene group.
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e Quenching and Precipitation: Quench the reaction by adding water to precipitate the crude
Budesonide-d8 product.

« Filtration and Washing: Filter the precipitate and wash with water to remove any remaining
acid and unreacted starting materials.

 Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl
acetate) or by column chromatography to separate the desired epimers and remove

impurities.

o Characterization: Confirm the identity and purity of the final Budesonide-d8 product using
techniques such as mass spectrometry (to confirm the incorporation of the d8-butylidene
group) and NMR spectroscopy.

Mechanistic and Kinetic Isotope Effect Studies

The increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This
difference can result in a slower rate for reactions where the C-H (or C-D) bond is broken in the
rate-determining step, a phenomenon known as the primary kinetic isotope effect (KIE).[4][9] N-
Butyraldehyde-D8 can be used to probe reaction mechanisms, such as oxidation reactions,
where the cleavage of the aldehydic C-H bond is often rate-limiting.

Observation:
k H>k D
(Primary KIE > 1)

Conclusion:
C-H/C-D bond cleavage is
in the rate-determining step.

Transition State
(C-D bond breaking)
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lllustration of the primary kinetic isotope effect in the oxidation of butyraldehyde.

Safety and Handling

N-Butyraldehyde-D8 shares the same chemical reactivity and hazards as its non-deuterated
counterpart.

e Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.[1]

o Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use in a
well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
» Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and
handling information.

Conclusion

N-Butyraldehyde-D8 is a versatile and powerful tool for researchers in chemistry and drug
development. Its well-defined isotopic enrichment allows for its use as a reliable internal
standard for accurate quantification, as a building block in the synthesis of complex deuterated
molecules, and as a probe for elucidating reaction mechanisms through kinetic isotope effect
studies. Understanding its properties and the experimental methodologies for its application
can significantly enhance the precision and depth of scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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